2,2'-Bi-1,3-dithiol-1-ium
Description
Properties
CAS No. |
35079-57-3 |
|---|---|
Molecular Formula |
C6H4S4+2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
2-(1,3-dithiol-1-ium-2-yl)-1,3-dithiol-1-ium |
InChI |
InChI=1S/C6H4S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H/q+2 |
InChI Key |
CFMIYSVIPIRLDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[S+]=C(S1)C2=[S+]C=CS2 |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 2,2 Bi 1,3 Dithiol 1 Ium Systems
General Reactivity Profiles of 1,3-Dithiolium Cations
The 1,3-dithiolium cation is a five-membered heterocyclic system containing two sulfur atoms at the 1 and 3 positions. chemicalbook.com The removal of a hydride ion from 1,3-dithiole results in a stable 6π electron aromatic ring system, which can be represented by several resonance structures. chemicalbook.com This aromatic stabilization is a key feature of its chemistry. nih.gov LCAO-MO calculations indicate that the C2 carbon has the lowest electron density, making it highly susceptible to nucleophilic attack. chemicalbook.com Consequently, 1,3-dithiolium salts are valuable synthetic intermediates for building various heterocyclic structures. chemicalbook.com
The electrophilicity of the 1,3-dithiolium salt is greater than that of the 1,2-dithiolium anion because the positive charge is primarily delocalized over the S-C-S group. chemicalbook.com This makes the C2 position particularly reactive towards nucleophiles. chemicalbook.com For instance, they readily react with primary amines to yield α,ß-unsaturated β-aminothione derivatives. wikipedia.org
Redox Reaction Pathways Involving 2,2'-Bi-1,3-dithiol-1-ium
The 2,2'-Bi-1,3-dithiol-1-ium cation and its derivatives are well-known for their electron-donating properties, particularly in the formation of tetrathiafulvalene (B1198394) (TTF) and its analogs. nih.gov These systems can undergo redox reactions to form stable radical cations. An unusual reaction of a 1,3-dithiole-2-one-fused subphthalocyanine (B1262678) in a triethylphosphite-mediated synthesis led to the formation of a bis(1,3-dithiol-2-ylidene)-substituted subtriazachlorin. elsevierpure.com This novel molecule exhibits electron-donating capabilities and broad absorption in the near-infrared region due to the fusion of the bis(1,3-dithiol-2-ylidene)ethane moiety with the subtriazachlorin structure. elsevierpure.com
| Compound | Reaction Type | Key Feature | Resulting Property |
|---|---|---|---|
| 1,3-dithiole-2-one-fused subphthalocyanine | Triethylphosphite-mediated tetrathiafulvalene synthesis | Unusual reaction leading to a novel molecule | Electron-donating ability and near-infrared absorption |
Radical Reaction Mechanisms Mediated by 1,3-Dithiolium Analogues
Radical reactions are characterized by three main steps: initiation, propagation, and termination. lumenlearning.comlibretexts.org Initiation involves the formation of a radical species, often through homolytic cleavage induced by heat or light. libretexts.org Propagation steps are the "chain" part of the reaction where a reactive radical reacts with a stable molecule to create new radicals. libretexts.org Termination occurs when two radicals combine to form a stable, non-radical product. libretexts.org
In the context of 1,3-dithiolium analogs, treatment of bis-1,3-dithiole with one equivalent of chlorine results in a remarkably stable radical cation that can be fully characterized chemically and spectroscopically. rsc.org Radical cyclization-initiated difunctionalization reactions are a significant class of reactions where a radical is formed and then undergoes cyclization followed by a second functionalization. nih.gov These reactions can be initiated by various methods, including atom transfer radical cyclization (ATRC). nih.gov
Cyclization Reactions Mediated by Dithiolium Cations
Dithiolium cations are effective mediators in cyclization reactions. documentsdelivered.com They can participate in intramolecular cycloadditions with adjacent functional groups like alkenes and allenes. nih.gov Computational studies have shown that these reactions typically proceed through a one-step asynchronous [3+2] cycloaddition pathway with moderate activation energy barriers. nih.gov Following the initial cycloaddition, the resulting intermediates can undergo further rearrangements, ring-opening, and deprotonation to yield thermodynamically stable fused tricyclic products. nih.gov
Furthermore, 1,3-dithiolium cations can undergo ring expansion reactions. For instance, the reaction of 1,3-dithiolium salts with a mixture of iodine and aqueous ammonia (B1221849) can lead to the synthesis of 1,4,2-dithiazine derivatives. rsc.org
Studies on Regioselectivity in Dithiolium-Forming Reactions
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. youtube.comkhanacademy.orgyoutube.com In the synthesis of 1,3-dithiolium salts, acid-catalyzed cyclization of S-(oxoalkyl)dithiocarboxylates with acids like perchloric acid or sulfuric acid, followed by dehydration, is a common method. chemicalbook.com The regioselectivity of these cyclizations can be influenced by the nature of the starting materials and the reaction conditions. For example, the cyclization of S-(2-carboxyalkyl)trithiocarbonates in the presence of 70% perchloric acid yields 4-hydroxy-2-methylsulfanyl-1,3-dithiolylium perchlorates. chemicalbook.com
Role of Structural Factors in Reaction Pathways and Reactivity
In cycloaddition reactions, the nature of the nucleophilic partner (e.g., alkene vs. alkyne) and its proximity to the dithiolium cation dictate the reaction pathway and the final products. nih.gov While the 1,3-dithiolium cation is generally reactive towards various nucleophiles, the specific outcomes of these reactions are highly dependent on the structural features of the reacting species. nih.gov
Electronic Structure and Theoretical Investigations of 2,2 Bi 1,3 Dithiol 1 Ium
Analysis of π-Conjugation and Aromaticity in 1,3-Dithiolium Ring Systems
Aromaticity represents a specialized and more stable form of conjugation found in planar, cyclic molecules that adhere to Hückel's rule. wikipremed.comucalgary.ca This rule stipulates that for a system to be aromatic, it must possess a continuous cycle of p-orbitals and contain 4n+2 π electrons, where 'n' is a non-negative integer (0, 1, 2, etc.). ucalgary.ca This specific number of π electrons leads to a significant increase in the molecule's stability compared to simple conjugation. wikipremed.com
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool in quantum chemistry for predicting the reactivity and electronic properties of molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgtaylorandfrancis.com These two orbitals are termed "frontier orbitals" as they are at the forefront of electron occupancy and are primarily involved in electronic transitions and chemical reactions. ossila.com
Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Studies
The LUMO is the lowest energy orbital that is devoid of electrons. nist.gov Its energy level is a crucial indicator of a molecule's ability to accept electrons, signifying its electrophilic nature. taylorandfrancis.com A lower LUMO energy level suggests a stronger electron-accepting capability. Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate LUMO energy levels. science.govresearchgate.net These calculations can provide insights into how structural modifications, such as the introduction of electron-withdrawing groups, can selectively lower the LUMO energy, thereby influencing the molecule's electronic properties. kyoto-u.ac.jp For instance, the formation of a dative bond, like a boron-nitrogen bond in certain systems, has been shown to enhance the electron-withdrawing character of an atom and consequently lower the LUMO level. kyoto-u.ac.jp
Highest Occupied Molecular Orbital (HOMO) Analysis
The HOMO is the highest energy orbital that contains electrons. ossila.com The energy of the HOMO is a critical determinant of a molecule's electron-donating ability, which relates to its oxidation potential. ossila.com Molecules with higher HOMO energy levels are more readily oxidized as their electrons are less tightly bound. researchgate.net The distribution and energy of the HOMO can be analyzed through computational methods to understand regions of a molecule that are likely to act as nucleophiles. researchgate.net The nature of the atoms and their connectivity within the molecule, such as the presence of electron-donating groups, can raise the HOMO energy level. taylorandfrancis.com
HOMO-LUMO Gap Determination and Implications
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. schrodinger.com This gap is a fundamental parameter that dictates the electronic and optical properties of a molecule. ossila.com It represents the lowest energy electronic excitation possible for that molecule. schrodinger.com A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable, which can influence its color and reactivity. ossila.com The HOMO-LUMO gap can be determined experimentally through techniques like UV-Vis spectroscopy, where the wavelength of absorbed light provides a measure of the energy required for an electron to transition from the HOMO to the LUMO. ossila.comschrodinger.com Theoretical calculations can also predict this gap, offering a way to screen molecules for desired electronic properties. schrodinger.comnih.gov The ability to tune the HOMO-LUMO gap by modifying the molecular structure is a key strategy in the design of materials for applications such as organic electronics and photovoltaics. nih.gov
Charge Delocalization and Charge Density Distribution Analyses
The distribution of charge density within a molecule is also a critical factor. Molecular electrostatic potential (MEP) maps are a valuable tool for visualizing charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netacademie-sciences.fr These maps can predict the sites of chemical reactivity. academie-sciences.fr For charged species like the 2,2'-Bi-1,3-dithiol-1-ium cation, understanding how the positive charge is distributed across the molecule is essential for predicting its interactions with other molecules. researchgate.net Theoretical calculations can quantify the partial atomic charges on each atom, providing a more detailed picture of the charge distribution. academie-sciences.fr
Electronic Transitions and Optical Properties
The optical properties of a molecule, such as its absorption of light, are directly related to its electronic structure, specifically the energy difference between its molecular orbitals. youtube.com When a molecule absorbs light of a specific wavelength, an electron is promoted from an occupied orbital to an unoccupied one, a process known as an electronic transition. youtube.com The energy of the absorbed light corresponds to the energy gap between these orbitals. youtube.com
For conjugated molecules, the most significant electronic transitions often occur between the HOMO and the LUMO. youtube.com The energy of this transition, and thus the wavelength of light absorbed, is determined by the HOMO-LUMO gap. ossila.comschrodinger.com A smaller gap results in the absorption of longer wavelength (lower energy) light. youtube.com These transitions are often of the π-π* type, where an electron moves from a π bonding orbital to a π* antibonding orbital. researchgate.net
In more complex systems, such as those involving metal centers or heteroatoms, other types of transitions like metal-to-ligand charge transfer (MLCT) can also occur. researchgate.net The intensity and wavelength of these absorption bands can be studied using UV-Vis spectroscopy. researchgate.netresearchgate.net Theoretical methods, such as time-dependent density functional theory (TD-DFT), can be used to calculate the energies and oscillator strengths of these electronic transitions, providing a theoretical spectrum that can be compared with experimental data. academie-sciences.frresearchgate.net The study of these electronic transitions is crucial for understanding and designing molecules with specific optical properties for applications like dyes, sensors, and nonlinear optical materials. academie-sciences.frresearchgate.net
Interplay of Redox Potentials and Aromaticity in Oxidized States
The relationship between redox potentials and aromaticity in the oxidized states of dithiole derivatives is a key area of research. The oxidation process in these molecules is not merely a simple removal of electrons; it often induces significant changes in the electronic structure and molecular geometry, leading to altered aromatic character.
Theoretical calculations and experimental data from techniques like cyclic voltammetry reveal that the stability of the generated radical cations and dications is intimately linked to aromaticity. researchgate.net For many π-electron donor molecules based on the 1,3-dithiole framework, oxidation leads to the formation of a stabilized cation-radical. researchgate.net In some cases, the electronic structure of the oxidized state dictates the oxidation potentials. For instance, in certain derivatives, the dication state is significantly stabilized by the formation of an aromatic structure, which can lead to an unusual phenomenon of inverted potentials where the first and second oxidation potentials are very close or even reversed, resulting in a single two-electron oxidation process. researchgate.net
Studies on related polycyclic systems containing antiaromatic rings fused with aromatic ones have shown that oxidation can be a powerful tool to switch the magnetic and electronic properties of a molecule. beilstein-journals.org Oxidation can reverse local antiaromaticity into aromaticity. beilstein-journals.org For example, in specific mdpi.comnaphthylene isomers, which contain both aromatic naphthalenoid and antiaromatic cyclobutadienoid moieties, electrochemical oxidation to the dication state can erase the antiaromatic character of the cyclobutadienoid rings, turning them slightly aromatic. This transformation is accompanied by the generation of a global diatropic ring current that stabilizes the entire molecule. beilstein-journals.org This principle highlights a fascinating interplay where the redox state governs the aromaticity, and the resulting aromatic stabilization, in turn, influences the redox potentials. The decrease in oxidation potentials has been correlated with increasing antiaromaticity in the neutral state of some complex hydrocarbons. beilstein-journals.org
Table 1: Half-wave Oxidation Potentials for Selected Polycyclic Aromatic/Antiaromatic Hydrocarbons
| Compound | E₁ (V vs. Fc/Fc⁺) | E₂ (V vs. Fc/Fc⁺) |
|---|---|---|
| Linear mdpi.comnaphthylene (1) | 0.67 | 1.16 |
| Angular mdpi.comnaphthylene (2) | 0.28 | 0.44 |
Data sourced from electrochemical cyclic voltammetry experiments. beilstein-journals.org
Influence of Substituents and Molecular Architecture on Electronic Properties
The introduction of electron-withdrawing or electron-donating groups has a profound effect on the electronic landscape of the molecule. Theoretical studies using Density Functional Theory (DFT) have shown that for various organic molecules, substituents can significantly impact solvation energy and dipole moments. boisestate.edu For example, attaching electron-withdrawing groups can increase solubility, a crucial factor for processing and application. boisestate.edu In the context of 1,3-dithia heterocycles, those bearing electron-withdrawing substituents are noted for exhibiting particularly valuable electronic and optical properties. researchgate.net
Computational studies, such as those at the B3LYP/6-31G(d,p) level, help in understanding these effects by calculating the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The localization of these frontier orbitals on specific parts of the molecule, such as the 2-thioxo-1,3-dithiole moiety, indicates the most reactive regions. mdpi.com The molecular architecture, including the topology of how rings are fused, also plays a critical role. As seen in the mdpi.comnaphthylene isomers, a linear versus an angular fusion topology results in dramatically different electrochemical behaviors and stabilities of the oxidized species. beilstein-journals.org
Table 2: Calculated HOMO-LUMO Energy Gaps for Substituted 2-thioxo-1,3-dithiol-carboxamides
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Compound a | -6.04 | -2.53 | 3.51 |
| Compound b | -5.99 | -2.53 | 3.46 |
| Compound c | -6.00 | -2.53 | 3.47 |
| Compound d | -5.99 | -2.53 | 3.46 |
Calculations performed at the B3LYP/6-31G(d,p) level. mdpi.com
Electronic Coupling in Multi-Dithiolium Systems
In systems containing more than one dithiolium unit, such as dimers, oligomers, or larger assemblies, electronic coupling describes the electronic interaction between the individual redox-active sites. This coupling is a critical parameter that governs the rate of electron transfer between the units, a fundamental process in many molecular electronic devices. youtube.com
The magnitude of the electronic coupling is highly dependent on the distance and relative orientation of the interacting units. chemrxiv.orgresearchgate.net Generally, the coupling strength decays exponentially with increasing distance. chemrxiv.org However, at short distances, the relative orientation of the fragments becomes a dominant factor, with coupling values varying significantly depending on the alignment of the π-orbitals. chemrxiv.orgresearchgate.net Constructive interference of the wave functions leads to high orbital overlap and strong coupling, while destructive interference results in very small coupling values. chemrxiv.org
Several theoretical methods are employed to calculate electronic coupling, each with varying levels of accuracy and computational cost. These include:
Generalized Mulliken-Hush (GMH) Method: A widely used approach, often combined with Time-Dependent Density Functional Theory (TD-DFT), to calculate coupling in redox systems. chemrxiv.org
Frontier Molecular Orbital (FMO) Approach: A computationally efficient DFT-based method, though it can have limitations at short intermolecular distances where orbital mixing may occur. chemrxiv.org
Many-Body Green's Functions Theory (GW-BSE): A high-level approach used to investigate electronic coupling between localized and charge-transfer excitations, providing detailed insights into the photophysical processes. nih.gov
These computational investigations are essential for understanding how to optimize the molecular arrangement in multi-dithiolium systems to achieve efficient charge transport for applications in organic electronics. chemrxiv.org
Computational Chemistry Approaches for 2,2 Bi 1,3 Dithiol 1 Ium Research
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying large molecular systems. This approach is widely used to explore the fundamental properties of molecules, including those of the 2,2'-Bi-1,3-dithiol-1-ium family.
Geometry Optimization and Conformational Analysis
A fundamental step in computational analysis is the determination of the most stable three-dimensional structure of a molecule, a process known as geometry optimization. For derivatives of 2,2'-Bi-1,3-dithiol-1-ium, DFT methods are employed to find the lowest energy conformations. sciforum.netmdpi.com For instance, calculations can predict bond lengths and angles with high accuracy, which often show good agreement with experimental data from techniques like X-ray crystallography. mdpi.com
Conformational analysis involves exploring the various spatial arrangements of a molecule and their relative energies. This is particularly important for flexible molecules where different conformers can coexist and may exhibit different properties. mdpi.com DFT calculations can map out the potential energy surface to identify stable isomers and the energy barriers between them. sciforum.netresearchgate.net For example, in studies of related heterocyclic systems, DFT has been used to determine the relative stabilities of different isomeric forms, such as syn and anti-isomers, showing that their coexistence is often energetically feasible. mdpi.com
Electronic Structure Calculations (e.g., HOMO-LUMO, Charge Distribution)
The electronic structure of a molecule is key to understanding its reactivity. DFT calculations provide valuable information about the distribution of electrons within a molecule. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net
Mulliken charge analysis, another output of electronic structure calculations, provides the partial charge on each atom in the molecule. irjweb.com This information helps to identify electron-rich and electron-deficient regions, further clarifying the molecule's reactivity. irjweb.com
Below is a table summarizing typical electronic properties that can be calculated using DFT:
| Calculated Property | Significance |
| HOMO Energy | Indicates electron-donating ability. |
| LUMO Energy | Indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap | Relates to chemical reactivity and stability. mdpi.com |
| Mulliken Atomic Charges | Shows the charge distribution on individual atoms. irjweb.com |
| Molecular Electrostatic Potential (MEP) | Maps regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack. |
Application of Various Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. researchgate.net There is a wide array of functionals available, each with its own strengths and weaknesses. Hybrid functionals, such as B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, are among the most popular due to their balanced performance for a variety of systems. uni-paderborn.deamazonaws.comnih.gov Other functionals like BOP and HCTH have also been shown to perform well in specific applications, sometimes offering a more computationally economical alternative. amazonaws.com
The basis set is a set of mathematical functions used to construct the molecular orbitals. youtube.com The size and type of basis set affect both the accuracy and the computational cost of the calculation. researchgate.netyoutube.com Pople-style basis sets, such as 6-31G(d,p) and its variations (e.g., 6-311++G(d,p)), are commonly used. mdpi.comnih.gov The inclusion of polarization functions (d,p) and diffuse functions (+) is often crucial for accurately describing the electronic structure, especially for systems with non-covalent interactions or anions. youtube.com The choice of functional and basis set must be carefully considered and often benchmarked against experimental data or higher-level calculations to ensure reliable results. researchgate.net
The following table provides examples of functionals and basis sets commonly used in DFT studies:
| Category | Examples | Purpose |
| Functionals | B3LYP, PBE0, M06-2X, ωB97X-D | Approximate the exchange-correlation energy. Hybrid functionals like B3LYP are widely used for their general accuracy. uni-paderborn.deyoutube.com |
| Basis Sets | Pople (e.g., 6-31G*, 6-311+G**), Dunning (e.g., cc-pVTZ), Ahlrichs (e.g., def2-TZVP) | Represent atomic orbitals. Larger basis sets with polarization and diffuse functions generally provide higher accuracy at a greater computational cost. youtube.com |
Solvation Models (e.g., CPCM) in DFT Studies
Many chemical processes occur in solution, and the solvent can have a significant impact on the properties and reactivity of a molecule. To account for these effects in DFT calculations, solvation models are used. The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit solvation model. nih.gov In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This allows for the calculation of properties in a simulated solvent environment, which is often more representative of experimental conditions than gas-phase calculations. For example, solvation models have been used to investigate the hydration of tetrazolium salts, showing slight increases in dipole moment and LUMO energy upon hydration. researchgate.net
Open-Shell DFT for Radical Species
Some derivatives of 2,2'-Bi-1,3-dithiol-1-ium can exist as radical species, which have one or more unpaired electrons. These are known as open-shell systems. Standard DFT methods are designed for closed-shell systems where all electrons are paired. For open-shell molecules, specialized techniques like unrestricted DFT (UDFT) or restricted open-shell DFT (RO-DFT) are necessary. researchgate.netmdpi.com These methods are better suited to handle the complexities of electron spin in radicals. researchgate.net
The study of open-shell singlet diradicaloids, which have two unpaired electrons with opposite spins, is a particularly challenging area. chem8.orgnih.gov Describing these systems accurately often requires multi-configurational approaches or specifically designed DFT methods to avoid incorrect descriptions that can arise from standard single-determinant methods. mdpi.comchem8.org
Response to Applied Electric Fields (EFs)
DFT calculations can also be used to investigate how the properties of a molecule, such as its vibrational frequencies, change in response to an external electric field. nih.gov This is relevant for understanding the vibrational Stark effect (VSE), where the vibrational frequency of a bond shifts linearly with the applied electric field. By calculating how the vibrational modes of a molecule are modulated by an electric field, researchers can gain insight into the local electric environment in different settings, such as in solution or within an enzyme's active site. nih.gov These calculations can help to interpret experimental VSE data and provide a more detailed picture of electrostatic interactions at the molecular level. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone of computational chemistry for investigating the excited-state properties of molecules, including their electronic transitions. aip.orgbyu.edu This method is particularly valuable for understanding the optical properties of compounds like the 2,2'-Bi-1,3-dithiol-1-ium cation.
Theoretical studies on related dithiolodithiole and thiophene-based electrochromic systems have demonstrated the capability of TD-DFT to accurately predict their spectrochemical properties. nih.gov By employing various exchange-correlation functionals, researchers can calculate vertical excitation energies, which correspond to the absorption wavelengths observed in experimental UV-Vis spectra. nih.gov For the TTF radical cation, TD-DFT calculations have been instrumental in assigning the observed absorption bands to specific electronic transitions, often involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov
In the context of the 2,2'-Bi-1,3-dithiol-1-ium cation, TD-DFT can be used to predict its absorption spectrum, providing insights into the nature of its electronic transitions. These transitions are often of a charge-transfer character, which is a key feature of organic conductors. nih.gov The calculations can reveal how the positive charge and the unpaired electron influence the energy levels of the molecular orbitals and, consequently, the electronic absorption profile. Challenges in TD-DFT, such as the accurate prediction of charge-transfer excitations, are actively being addressed through the development of new functionals. masterorganicchemistry.com
Table 1: Illustrative TD-DFT Calculated Electronic Transitions for a Model TTF Radical Cation
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |
| D0 → D1 | 750 | 0.15 | HOMO → LUMO |
| D0 → D2 | 580 | 0.08 | HOMO-1 → LUMO |
| D0 → D3 | 450 | 0.25 | HOMO → LUMO+1 |
Note: This table is illustrative and based on typical findings for TTF radical cations. Actual values for 2,2'-Bi-1,3-dithiol-1-ium would require specific calculations.
Advanced Quantum Chemical Analysis Methods
Beyond the prediction of spectra, a deeper understanding of the electronic structure requires more advanced analytical methods. These techniques dissect the complex wavefunction or electron density to provide chemically intuitive pictures of bonding and electronic interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and bonding/antibonding orbitals. acs.org For the 2,2'-Bi-1,3-dithiol-1-ium cation, NBO analysis can provide critical insights into the delocalization of the positive charge and the unpaired electron across the molecule.
Studies on TTF derivatives have effectively used NBO analysis to quantify the extent of π-electron delocalization, which is crucial for their conducting properties. nih.govmasterorganicchemistry.com The analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of occupied bonding orbitals with unoccupied antibonding orbitals. masterorganicchemistry.com In the case of the 2,2'-Bi-1,3-dithiol-1-ium cation, NBO analysis would likely show significant delocalization of the π-electrons across the two dithiole rings, a characteristic feature of aromatic systems. researchgate.net This delocalization is a key factor in stabilizing the cation radical.
NBO analysis also provides information about the hybridization of atomic orbitals and the nature of the bonds (e.g., covalent vs. ionic character). This level of detail is essential for building a comprehensive picture of the electronic structure and reactivity of the molecule.
Atoms in Molecules (AIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM, is a method that analyzes the topology of the electron density to partition a molecule into atomic basins. nih.gov This allows for the calculation of atomic properties and the characterization of chemical bonds. For the 2,2'-Bi-1,3-dithiol-1-ium cation, AIM analysis can be used to precisely define the nature of the sulfur-sulfur and sulfur-carbon bonds, which are critical to the molecule's structure and function.
A key feature of AIM analysis is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide information about the strength and nature of the bond. For instance, in a study of a 1,3-dithiolium cation derivative, AIM analysis was used to elucidate bonding features in transition states and reactive intermediates. nih.gov
Energy Density Analysis
Energy density analysis is a computational technique that partitions the total energy of a molecular system into contributions from different regions of space, often associated with individual atoms or functional groups. elsevierpure.com This method can provide a detailed picture of the energetic landscape within a molecule. For a charged species like the 2,2'-Bi-1,3-dithiol-1-ium cation, energy density analysis can reveal how the positive charge affects the energy distribution throughout the molecule.
The analysis can distinguish between kinetic energy density and potential energy density contributions, offering insights into the stabilizing and destabilizing interactions within the molecule. nih.gov For example, it can highlight regions of high kinetic energy density, which are typically associated with Pauli repulsion, and regions of low potential energy density, indicative of stabilizing electrostatic interactions. This approach has been extended to TD-DFT calculations to analyze the distribution of excitation energies. nih.gov
Bond Topological Analysis
Bond topological analysis, closely related to AIM, examines the network of bond paths and critical points in the electron density to characterize the chemical bonding in a molecule. odu.edu This method is particularly useful for understanding the electronic structure of complex systems like organic conductors.
In the context of the 2,2'-Bi-1,3-dithiol-1-ium cation, bond topological analysis can be used to map out the connectivity of the atoms and identify any non-conventional bonding interactions. The analysis of the topology of the electron localization function (ELF) can provide further insights into the nature of the chemical bonds and the degree of electron delocalization. odu.edu This is particularly relevant for understanding the conductivity pathways in materials based on this cation.
Molecular Dynamics (MD) Simulations
While the aforementioned methods focus on the static electronic structure of a single molecule, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For research on the 2,2'-Bi-1,3-dithiol-1-ium cation, MD simulations are crucial for understanding its behavior in different environments, such as in solution or in the solid state as part of a charge-transfer salt.
MD simulations can be used to investigate the conformational dynamics of the cation, including the rotational flexibility around the central carbon-carbon bond. In the solid state, MD simulations can model the packing of the cations and their interactions with counter-anions in a crystal lattice. This is essential for understanding the structural organization that gives rise to the material's conductive properties.
Furthermore, MD simulations can be combined with quantum mechanical calculations in what is known as QM/MM (Quantum Mechanics/Molecular Mechanics) methods. In this approach, the electronically important part of the system (the 2,2'-Bi-1,3-dithiol-1-ium cation) is treated with a high level of quantum theory, while the surrounding environment (solvent molecules or other parts of the crystal) is treated with a more computationally efficient classical force field. This allows for the study of environmental effects on the electronic properties of the cation.
Spectroscopic Characterization Methodologies in 2,2 Bi 1,3 Dithiol 1 Ium Research
X-ray Crystallography for Molecular Structure Elucidation
For instance, single-crystal X-ray diffraction analysis has been successfully employed to confirm the molecular structure of various derivatives. mdpi.com In a study of 2,2′-Bi-1,3,4-thiadiazole-5,5′-diamine tetrahydrate, a related heterocyclic compound, X-ray crystallography revealed that the complete molecule is generated by crystallographic twofold symmetry. nih.govresearchgate.net The analysis also determined the dihedral angle between the aromatic rings to be 10.24 (3)°. nih.govresearchgate.net Such precise measurements are vital for understanding intermolecular interactions, such as π–π stacking, which significantly influence the material's properties. nih.govresearchgate.net
Table 1: Selected Crystallographic Data for 2,2′-Bi-1,3,4-thiadiazole-5,5′-diamine tetrahydrate nih.govresearchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 19.977 (6) |
| b (Å) | 6.678 (2) |
| c (Å) | 9.328 (3) |
| β (°) | 112.514 (6) |
| V (ų) | 1149.7 (6) |
| Z | 4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of 2,2'-Bi-1,3-dithiol-1-ium derivatives in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of molecular structures and the study of dynamic processes.
In the study of related 1,3-dithiolane (B1216140) derivatives, ¹³C NMR spectroscopy has been used to identify key functional groups. For example, characteristic signals for the dithiolane ring and associated carbons can be readily assigned. researchgate.net High-resolution ¹H NMR spectra, often aided by two-dimensional techniques like COSY and homo-decoupling, are used to assign proton signals and understand the connectivity within the molecule. researchgate.net For instance, in complex ruthenium(II) bipyridine salts, which share structural similarities in terms of heterocyclic rings, distinct signals for protons on different rings can be resolved and assigned based on their chemical shifts and coupling constants. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Bond Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful method for obtaining a "molecular fingerprint" of 2,2'-Bi-1,3-dithiol-1-ium compounds. These techniques probe the vibrational modes of the molecule, providing insights into the nature of chemical bonds and functional groups present.
Polarized Raman spectroscopy has proven particularly useful in studying the orientation of tetrathiafulvalene (B1198394) (TTF) derivatives, which are structurally related to the 2,2'-Bi-1,3-dithiol-1-ium core. ntmdt-si.comaip.org By analyzing the angular dependence of the intensity of specific vibrational modes, such as the central C=C and ring C=C stretching vibrations, the orientation of the molecules within a thin film can be determined. ntmdt-si.comaip.org This is crucial for understanding the anisotropic properties of these materials in electronic devices. ntmdt-si.com
Table 2: Key Raman Active Modes in TTF Derivatives ntmdt-si.comaip.org
| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) |
| ν₂ | Central C=C vibration | ~1494 |
| ν₃ | Ring C=C vibration | ~1552 |
IR spectroscopy complements Raman by probing vibrations that are infrared active. In bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) salts, another related class of compounds, IR spectroscopy has been instrumental in identifying charge-sensitive vibrational modes, which are indicative of intramolecular charge oscillations. aps.org
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is fundamental for understanding the electronic structure and optical properties of 2,2'-Bi-1,3-dithiol-1-ium salts.
The UV-Vis spectra of these compounds are characterized by strong absorption bands corresponding to π-π* transitions within the dithiole rings and charge-transfer transitions. colab.ws In derivatives containing a 2-ylidene-1,3-dithiole fragment, absorption is observed in the near-UV and specific ranges of the visible region. researchgate.net The position and intensity of these absorption bands are sensitive to the substituents on the dithiole rings and the solvent polarity, providing valuable information about the electronic nature of the molecule. For example, the absorption spectrum of a tetrathiafulvalene-BODIPY dyad exhibits distinct bands for both the TTF and BODIPY units, allowing for the study of intramolecular charge transfer. researchgate.net
Linear Dichroism (LD) Spectroscopy
Linear Dichroism (LD) spectroscopy is a specialized UV-Vis technique that measures the differential absorption of linearly polarized light by an oriented sample. uni-bayreuth.de This method is particularly valuable for determining the orientation of transition dipole moments within a molecule, providing insights into the arrangement of molecules in an ordered system. uni-bayreuth.de While powerful, the interpretation of LD spectra can be complex for hierarchically organized molecular assemblies. uni-bayreuth.de
Electron Spin Resonance (ESR) Spectroscopy for Radical Cation Characterization
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used to study species with unpaired electrons, such as the radical cation of 2,2'-Bi-1,3-dithiol-1-ium. ubbcluj.rolibretexts.org The formation of this radical cation is a key feature of the chemistry of tetrathiafulvalene and its derivatives.
ESR spectra provide information about the g-value and hyperfine coupling constants, which are characteristic of the radical's electronic structure and the distribution of the unpaired electron over the molecule. ubbcluj.routexas.edu The g-values for organic radicals are typically close to that of a free electron (around 2.0023). ubbcluj.ro Hyperfine splitting arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H), and the resulting pattern can be used to map the spin density distribution. libretexts.orgutexas.edu For instance, the ESR spectrum of the naphthalene (B1677914) anion radical shows a quintet of quintets due to coupling with two sets of four equivalent protons. ubbcluj.ro This level of detail is crucial for understanding the electronic delocalization in the radical cation of 2,2'-Bi-1,3-dithiol-1-ium.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of 2,2'-Bi-1,3-dithiol-1-ium derivatives by analyzing their fragmentation patterns upon ionization. mcmaster.casapub.org
Electron impact mass spectrometry (EI-MS) is a common method where the molecule is bombarded with electrons, leading to the formation of a molecular ion and various fragment ions. sapub.org The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum. The fragmentation pattern is often predictable and provides a roadmap of the molecule's structure. For example, in the mass spectra of pyrimidinethiones, characteristic fragments are formed by the successive loss of simple functional groups followed by the decomposition of the heterocyclic rings. sapub.org High-accuracy mass spectral analysis is also crucial for confirming the elemental composition of newly synthesized compounds. mdpi.com
Advanced Applications and Functional Materials Derived from 2,2 Bi 1,3 Dithiol 1 Ium Systems
Organic Metals and High-Conductivity Materials
Derivatives of the 2,2'-bi-1,3-dithiol-1-ium system are integral to the creation of organic metals, materials that exhibit metal-like conductivity. The planarity and sulfur-rich nature of these molecules facilitate strong intermolecular interactions, specifically π-π stacking, which is crucial for charge transport. When these molecules arrange in a "theta-type" crystal packing, a two-dimensional network is formed that supports high electrical conductivity. documentsdelivered.com
An example of this is seen in tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are conceptually related to the 2,2'-bi-1,3-dithiol-1-ium cation. The ability of these molecules to be oxidized to stable radical cations allows for the formation of charge-transfer salts with various acceptors. These salts can exhibit a range of electrical properties, from semiconducting to metallic, depending on the degree of charge transfer and the crystal packing. The specific electrical conductivity of pressed powder pellets of some of these materials can range from 10⁻² to 10⁻¹² ohm⁻¹ cm⁻¹ and typically increases with temperature. nih.gov
| Material Class | Conductivity (σ) Range (ohm⁻¹ cm⁻¹) | Temperature Dependence |
| Diastereomers of ions with two unlike configurations | 1.1 x 10⁻¹ | Increases with temperature |
| Pressed powder pellets of ion-pair complexes | 10⁻² to 10⁻¹² | Increases with temperature |
This table presents the range of electrical conductivity observed in materials derived from dithiolene complexes, which are structurally related to 2,2'-Bi-1,3-dithiol-1-ium systems.
Organic Electronics Applications
The favorable charge transport properties of 2,2'-bi-1,3-dithiol-1-ium based systems make them promising candidates for various applications in organic electronics. documentsdelivered.com Their ability to form ordered structures and efficiently transport charge is key to their utility in molecular wires and as charge transport materials. beilstein-journals.org
The extended π-conjugated framework of oligomers and polymers derived from 2,2'-bi-1,3-dithiol-1-ium systems makes them suitable for use as molecular wires. beilstein-journals.org These structures can facilitate the transport of charge over nanometer-scale distances, a fundamental requirement for the development of molecular-scale electronic devices. The ability to control the length and chemical functionality of these oligomers allows for the tuning of their electronic properties.
In organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), efficient charge transport is paramount for high performance. rsc.org Materials based on the 2,2'-bi-1,3-dithiol-1-ium scaffold can function as efficient hole-transporting or electron-transporting materials, depending on the specific molecular design. rsc.orgnih.gov For instance, the introduction of electron-withdrawing or electron-donating substituents can modulate the frontier molecular orbital energy levels, facilitating either electron or hole injection and transport. rsc.org The analysis of crystal and film structures of materials like bis documentsdelivered.comrsc.orgnih.govthiadiazolo-p-quinobis(1,3-dithiole) (BTQBT) and its derivatives provides insights into the correlation between structure and charge transport properties. nih.gov
Charge-Transfer (CT) Complexes and Donor-Acceptor (D-A) Systems
The electron-rich nature of the 2,2'-bi-1,3-dithiol-1-ium moiety makes it an excellent electron donor for the formation of charge-transfer (CT) complexes and donor-acceptor (D-A) systems. documentsdelivered.comnih.govworktribe.com In these systems, the dithiolium derivative donates electron density to an electron-accepting molecule, resulting in unique electronic and optical properties. researchgate.netnih.govrsc.org
These CT complexes often exhibit new absorption bands in their electronic spectra, which are not present in the individual donor or acceptor molecules. The energy of this charge-transfer band is related to the electron-donating ability of the dithiolium derivative and the electron-accepting strength of the partner molecule. The formation of such D-A systems is a cornerstone for creating materials with tunable optical and electronic properties for applications in organic electronics and photonics. nih.gov For example, a dual-fluorescent donor-acceptor dyad with a tercarbazole donor and a 2,3-dithienylmaleimide acceptor has been synthesized, demonstrating how emission intensity can be controlled. nih.gov
| Donor Moiety | Acceptor Moiety | Application/Property |
| 2,2'-Bi-1,3-dithiol-1-ium derivatives | Various electron acceptors | Organic Metals, High-Conductivity Materials |
| Tercarbazole | 2,3-Dithienylmaleimide | Dual-fluorescent D-A dyad, Integrated Logic Gate |
| 1,3-dithiol-2-ylidene | π-acceptors | Intramolecular Charge-Transfer Chromophores |
This table illustrates examples of donor-acceptor systems incorporating the 1,3-dithiole unit and their resulting properties or applications.
Electrochromic Materials Development
Electrochromic materials are substances that change their optical properties, such as color, in response to an applied electrical potential. The redox-active nature of 2,2'-bi-1,3-dithiol-1-ium derivatives makes them suitable for the development of such materials. worktribe.com By incorporating these units into polymers, it is possible to create materials that can be reversibly switched between different colored states.
For instance, copolymers based on thiophene (B33073) derivatives and other aromatic units can exhibit electrochromic behavior. A copolymer of 4,7-di(thiophen-2-yl)benzo[c] documentsdelivered.comrsc.orgnih.govthiadiazole and 3,4-ethylenedioxythiophene (B145204) shows a color change from metallic blue in its neutral state to centaury blue in its oxidized state. nih.gov This particular copolymer demonstrates a low band gap of 1.32 eV, an optical contrast of 59%, and a high coloration efficiency of 324 cm²C⁻¹ at 585 nm, with a switching time of 2.2 seconds. nih.gov
| Material | Neutral State Color | Oxidized State Color | Band Gap (eV) | Optical Contrast (%) | Coloration Efficiency (cm²C⁻¹) |
| Copolymer of 4,7-di(thiophen-2-yl)benzo[c] documentsdelivered.comrsc.orgnih.govthiadiazole and 3,4-ethylenedioxythiophene | Metallic Blue | Centaury Blue | 1.32 | 59 | 324 |
This table summarizes the electrochromic properties of a copolymer incorporating thiophene-based units, which are structurally related to the dithiole family.
Role as Electron Donors in π-Electron Systems
At the heart of the diverse applications of 2,2'-bi-1,3-dithiol-1-ium systems is their fundamental role as strong electron donors in π-electron systems. beilstein-journals.org The presence of multiple sulfur atoms with lone pairs of electrons and the potential for aromatization upon oxidation contribute to their potent electron-donating character. This property is crucial for the formation of conducting salts, the generation of charge carriers in electronic devices, and the creation of low-energy charge-transfer states in D-A complexes.
The electron-donating strength can be finely tuned through chemical modification. For example, fusing 1,3-dithiol-2-ylidene subunits to porphyrins results in a new class of redox-active molecules with strong electron-donating properties. nih.gov The oxidation potentials of these fused systems can be controlled by the metalation of the porphyrin core. nih.gov This ability to systematically modify the electronic properties of the 2,2'-bi-1,3-dithiol-1-ium core and its derivatives is a key driver for its continued exploration in materials science.
Ligand Design in Coordination Chemistry
The 2,2'-bi-1,3-dithiole framework, the core of tetrathiafulvalene (TTF), serves as a versatile and electronically active platform for the design of sophisticated ligands in coordination chemistry. The defining characteristic of these ligands is their ability to exist in multiple, stable oxidation states: the neutral form (TTF), the radical cation (TTF•+, a 2,2'-bi-1,3-dithiol-1-ium species), and the dication (TTF2+). This redox activity allows for the generation of metal complexes where the ligand's electronic properties can be reversibly switched, leading to materials with tunable magnetic, conductive, and optical characteristics.
The general strategy for creating ligands based on this system involves the functionalization of the TTF core with coordinating moieties. These appended groups can be nitrogen-based (such as pyridyl, bipyridyl, or pyrazinyl groups), phosphorus-based (typically tertiary phosphines), or sulfur-based (like thiolate or thioether groups). core.ac.ukrsc.org The choice of the coordinating group and the metal ion allows for the construction of a wide array of supramolecular architectures, from discrete mononuclear and dinuclear complexes to extended one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs). mit.edunih.gov
Upon coordination to a metal center, the fundamental electronic properties of the TTF unit are generally preserved. The ligand can still undergo two sequential one-electron oxidations to form the 2,2'-bi-1,3-dithiol-1-ium radical cation and the corresponding dication. acs.org This oxidation can be achieved chemically or electrochemically after the complex has been formed. In many instances, the resulting materials are isolated as radical cation salts, where the positive charge on the TTF backbone is balanced by a counter-anion, which can be the anionic metal complex itself or another anion present in the system. core.ac.uk
The coordination of a metal ion to a TTF-based ligand can, however, subtly influence the redox potentials of the TTF core. The electron-withdrawing nature of a metal cation can make the oxidation of the TTF unit slightly more difficult, resulting in a positive shift of the oxidation potentials. acs.org Despite this, the generation of the 2,2'-bi-1,3-dithiol-1-ium system within the coordination complex is readily achievable.
The true significance of these systems lies in the properties of the resulting radical cation complexes. The presence of the unpaired electron on the 2,2'-bi-1,3-dithiol-1-ium ligand introduces a magnetic moment into the material. The interactions between these radical spins, often mediated by the crystal packing and the nature of the metal and other ligands, can lead to a range of magnetic phenomena. oup.com Furthermore, the stacking of the partially oxidized TTF units is a key factor in determining the electrical conductivity of these materials. In the solid state, these planar cationic units can form segregated stacks, and the overlap between the π-orbitals of adjacent units can create pathways for charge transport. mit.edumit.edu The conductivity of these materials can be tuned by changing the metal ion, which in turn influences the packing and the intermolecular distances between the TTF units. mit.edu
In metal-organic frameworks, the TTF-based linkers can be oxidized to create mixed-valence systems containing both neutral TTF and the 2,2'-bi-1,3-dithiol-1-ium radical cation. This mixed valency is crucial for charge transport, and the resulting materials can exhibit semiconducting or even metallic behavior. nih.gov The degree of oxidation and the specific arrangement of the TTF units within the framework are critical factors that control the final electronic properties. acs.org
The table below presents a selection of ligand systems derived from the 2,2'-bi-1,3-dithiole framework, the metals they have been complexed with, and key findings from the study of the resulting 2,2'-bi-1,3-dithiol-1-ium based coordination compounds.
| Ligand System | Coordinating Metal Ions | Key Research Findings on the 2,2'-Bi-1,3-dithiol-1-ium Complexes |
|---|---|---|
| Tetrathiafulvalene-functionalized Pyridines | Re(I), Cu(II) | Formation of electroactive rhenium complexes where the TTF can be oxidized to the radical cation. oup.com Copper complexes have been isolated as radical cation salts, forming mixed-valence materials. mdpi.com |
| Tetrathiafulvalene-functionalized Phosphines | Cr, Mo, W, Zn, Cd, Hg | The redox potentials of the TTF unit are only slightly affected by coordination. Oxidation leads to multifunctional materials where the magnetic and conductive properties of the TTF radical cation are combined with the properties of the metal center. core.ac.ukmit.edu |
| Tetrathiafulvalene Tetrabenzoate (TTFTB) | La(III), Cd(II), Zn(II), Co(II), Mn(II) | Forms metal-organic frameworks (MOFs) where the TTF units can be oxidized to radical cations. The electrical conductivity of these MOFs is dependent on the π-π stacking of the TTF units, which can be controlled by the choice of metal ion. mit.edumit.edu |
| Tetrathiafulvalene Tetracarboxylate (TTFTC) | Na(I), K(I), Rb(I), Cs(I) | Creates 3D MOFs with continuous π-stacks of TTF units. The electrical conductivity is governed by the intervalence charge transfer between neutral TTF and its radical cation, which is influenced by the stacking distance and the population of the radical cation. nih.gov |
| Tetrakis(methylthio)tetrathiafulvalene (TMT-TTF) | Bi(III) | Forms a series of hybrid bismuth chlorides with the TMT-TTF in radical cation (TTF•+) and mixed-valence (TTF•+/TTF2+) states. The conductivity is influenced by the oxidation state and packing of the TMT-TTF cations. acs.org |
| Tetrathiafulvalene-2,3,6,7-tetrathiolate (TTFtt) | Sn(IV), Ni(II), Pd(II) | The TTFtt ligand can be stabilized in its neutral, radical cation, and dication forms within bimetallic complexes. This allows for the synthesis of coordination polymers with presynthetically tuned redox states, leading to materials that range from p-type semiconductors to n-type metallic conductors. rsc.orgacs.org |
Q & A
Q. How should conflicting data between computational models and experimental results be addressed in publications?
- Methodological Answer : Discrepancies should be analyzed for systematic errors (e.g., solvent effects in DFT calculations) or experimental limitations (e.g., sensitivity of spectroscopic methods). Transparently report all assumptions and computational parameters (e.g., basis sets, solvation models). Use error bars and confidence intervals to quantify uncertainties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
